Cas no 85466-66-6 (N-Boc-N-methyl-D-phenylalanine)

N-Boc-N-methyl-D-phenylalanine structure
85466-66-6 structure
Product Name:N-Boc-N-methyl-D-phenylalanine
Numéro CAS:85466-66-6
Le MF:C15H21NO4
Mégawatts:279.33154463768
MDL:MFCD00151890
CID:720823
PubChem ID:354333176
Update Time:2024-12-09

N-Boc-N-methyl-D-phenylalanine Propriétés chimiques et physiques

Nom et identifiant

    • N-Boc-N-methyl-D-phenylalanine
    • N-(tert-Butoxycarbonyl)-N-methyl-D-phenylalanine
    • (2R)-2-(N-(tert-Butoxycarbonyl)-N-methylamino)-3-phenylpropionic acid
    • Boc-d-mephe-oh
    • Boc-N-Me-D-Phenylalanine
    • Boc-N-Me-D-Phe-OH
    • Boc-N-me-Phe-OH
    • D-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
    • N-Methyl-Boc-D-phenylalanine
    • (2R)-2-((tert-Butoxycarbonyl)methylamino)-3-phenylpropionic acid
    • Boc-D-Phe(N-Me)-OH
    • BOC-N-METHYL-D-PHENYLALANINE
    • N-Me-N-Boc-D-Phe-OH
    • N-Methyl-D-phenylalanine,N-BOC protected
    • N-tert-butoxycarbonyl-N-methyl-D-phenylalanine
    • (R)-2-[N-Methyl-N-[(tert-butoxy)carbonyl]amino]-3-phenylpropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-D-phenylalanine (ACI)
    • CS-0154822
    • (2R)-(N-tert-butoxycarbonyl-N-methylamino)-3-phenylpropionic acid
    • AC-8631
    • N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-D-phenylalanine;
    • (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid
    • (R)-2-[N-Methyl-N-[(tert-butoxy)carbonyl]amino]-3-phenylpropanoic Acid;
    • (2R)-2-(N-tert-butoxycarbonyl-N-methylamino)-3-phenylpropionic acid
    • MFCD00151890
    • (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
    • (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-phenylpropanoic acid
    • (2R)-2-[(tert-Butoxycarbonyl)(methyl)amino]-3-phenylpropanoic acid
    • N-BOC-N-methyl-(D)-phenylalanine
    • EN300-6732087
    • boc-d-me-phe-oh
    • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
    • SCHEMBL1401042
    • AS-19598
    • AJGJINVEYVTDNH-GFCCVEGCSA-N
    • AKOS016843165
    • B5011
    • F11061
    • (R)-2-(tert-butoxycarbonyl(methyl)amino)-3-phenylpropanoic acid
    • 85466-66-6
    • AC-8570
    • N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-D-phenylalanine
    • MDL: MFCD00151890
    • Piscine à noyau: 1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1
    • La clé Inchi: AJGJINVEYVTDNH-GFCCVEGCSA-N
    • Sourire: [C@H](C(=O)O)(CC1C=CC=CC=1)N(C)C(=O)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 279.14700
  • Masse isotopique unique: 279.14705815g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 20
  • Nombre de liaisons rotatives: 7
  • Complexité: 342
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.7
  • Surface topologique des pôles: 66.8Ų

Propriétés expérimentales

  • Dense: 1.146
  • Point de fusion: 84.0 to 88.0 deg-C
  • Point d'ébullition: 405℃ at 760 mmHg
  • Point d'éclair: 198.8 °C
  • Le PSA: 66.84000
  • Le LogP: 2.54920

N-Boc-N-methyl-D-phenylalanine Informations de sécurité

  • Conditions de stockage:Conserver réfrigéré.

N-Boc-N-methyl-D-phenylalanine Données douanières

  • Code HS:2924299090
  • Données douanières:

    Code douanier chinois:

    2924299090

    Résumé:

    2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu des ingrédients, utilisation, emballage

    Résumé:

    2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

N-Boc-N-methyl-D-phenylalanine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159062-1G
N-Boc-N-methyl-D-phenylalanine
85466-66-6 98%
1g
¥89.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159062-200mg
N-(tert-Butoxycarbonyl)-N-methyl-D-phenylalanine
85466-66-6 98%
200mg
¥65.00 2021-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159062-5G
N-Boc-N-methyl-D-phenylalanine
85466-66-6 98%
5g
¥349.90 2023-09-01
Fluorochem
046652-1g
Boc-N-Methyl-d-phenylalanine
85466-66-6 95%
1g
£19.00 2022-03-01
Fluorochem
046652-5g
Boc-N-Methyl-d-phenylalanine
85466-66-6 95%
5g
£76.00 2022-03-01
Fluorochem
046652-10g
Boc-N-Methyl-d-phenylalanine
85466-66-6 95%
10g
£142.00 2022-03-01
Fluorochem
046652-25g
Boc-N-Methyl-d-phenylalanine
85466-66-6 95%
25g
£322.00 2022-03-01
Alichem
A019111586-10g
N-Boc-N-methyl-D-phenylalanine
85466-66-6 95%
10g
$157.50 2023-08-31
Alichem
A019111586-25g
N-Boc-N-methyl-D-phenylalanine
85466-66-6 95%
25g
$339.20 2023-08-31
Chemenu
CM255324-10g
Boc-N-Me-D-Phe-OH
85466-66-6 95%
10g
$153 2021-06-09

N-Boc-N-methyl-D-phenylalanine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C; overnight, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Référence
Synthesis and structure revision of symplocin A
Shao, Lu-Ping; et al, Organic Chemistry Frontiers, 2017, 4(6), 995-1004

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
1.2 Solvents: Ethyl acetate ,  Water
Référence
X-ray Crystallographic Structure of a Teixobactin Derivative Reveals Amyloid-like Assembly
Yang, Hyunjun ; et al, Journal of the American Chemical Society, 2018, 140(43), 14028-14032

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  10 min, pH 10.5, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
2.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Reagents: Sodium hydride ;  0 °C; 24 h, > 0 °C; 0 °C → rt; overnight, rt
Référence
d-amino acid position influences the anticancer activity of galaxamide analogs: an apoptotic mechanism study
Bai, Defa; et al, International Journal of Molecular Sciences, 2017, 18(3), 544/1-544/19

Méthode de production 4

Conditions de réaction
1.1 Reagents: Iodine ,  Sulfuric acid ,  Sodium iodate Solvents: Acetic acid ;  24 h, 70 °C
1.2 Reagents: Sodium periodate ;  24 h, 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  pH 7, 0 °C
2.1 Reagents: Triethylamine Solvents: Methanol ,  Water ;  16 h, 55 °C
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
3.2 Solvents: Ethyl acetate ,  Water
Référence
X-ray Crystallographic Structure of a Teixobactin Derivative Reveals Amyloid-like Assembly
Yang, Hyunjun ; et al, Journal of the American Chemical Society, 2018, 140(43), 14028-14032

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt; rt → 0 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
Design, synthesis and biological evaluation of tasiamide B derivatives as BACE1 inhibitors
Liu, Jian; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 1963-1974

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  15 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C; 19 h, 0 °C
1.4 Reagents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
Structure-Activity Relationship Study of Majusculamides A and B and Their Analogues on Osteogenic Activity
Natsume, Noriyuki; et al, Journal of Natural Products, 2020, 83(8), 2477-2482

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  15 min, rt
1.2 Solvents: Acetonitrile ;  15 min, rt
Référence
Iridium-catalyzed asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines: An efficient route to unnatural N-alkyl arylalanines and related derivatives.
Mazuela, Javier; et al, Advanced Synthesis & Catalysis, 2019, 361(3), 578-584

Méthode de production 8

Conditions de réaction
1.1 Catalysts: 1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene ,  Iridium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrakis[3,5-bis(trifluoromet… Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ;  16 h, 30 bar, rt
1.3 overnight, rt
2.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  15 min, rt
2.2 Solvents: Acetonitrile ;  15 min, rt
Référence
Iridium-catalyzed asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines: An efficient route to unnatural N-alkyl arylalanines and related derivatives.
Mazuela, Javier; et al, Advanced Synthesis & Catalysis, 2019, 361(3), 578-584

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Methanol ,  Water ;  16 h, 55 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
2.2 Solvents: Ethyl acetate ,  Water
Référence
X-ray Crystallographic Structure of a Teixobactin Derivative Reveals Amyloid-like Assembly
Yang, Hyunjun ; et al, Journal of the American Chemical Society, 2018, 140(43), 14028-14032

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, rt
2.2 12 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Total syntheses of cathepsin D inhibitory izenamides A, B, and C and structural confirmation of izenamide B
Lim, Changjin, Molecules, 2019, 24(19),

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; 0 °C → rt
1.2 overnight, pH 10 - 11, rt; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
2.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Reagents: Sodium hydride Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, cooled
Référence
Synthesis of two galaxamide analogues and tentative investigation into their antitumor activity
Qiu, Shao-ling; et al, Jingxi Huagong, 2015, 32(2), 163-170

N-Boc-N-methyl-D-phenylalanine Raw materials

N-Boc-N-methyl-D-phenylalanine Preparation Products

N-Boc-N-methyl-D-phenylalanine Fournisseurs

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:85466-66-6)BOC-D-MEPHE-OH
Numéro de commande:sfd1969
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:32
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:85466-66-6)BOC-D-MEPHE-OH
sfd1969
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Courriel